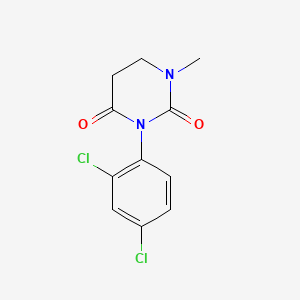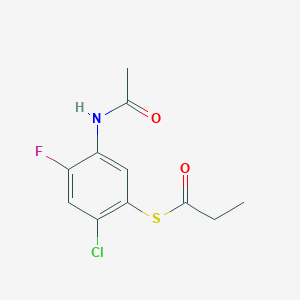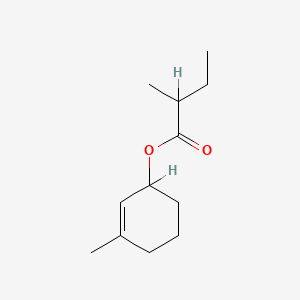
12-Methyltridecane-1,12-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Methyltridecane-1,12-diol: is an organic compound characterized by a long carbon chain with two hydroxyl groups (-OH) at the terminal positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 12-Methyltridecane-1,12-diol can be synthesized through several methods. One common approach involves the dihydroxylation of alkenes. This process can be carried out using osmium tetroxide or potassium permanganate, which adds hydroxyl groups to the double bond of an alkene, resulting in the formation of a diol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These agents effectively reduce the carbonyl groups to hydroxyl groups, yielding the desired diol .
Analyse Des Réactions Chimiques
Types of Reactions: 12-Methyltridecane-1,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Applications De Recherche Scientifique
12-Methyltridecane-1,12-diol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 12-Methyltridecane-1,12-diol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These hydroxyl groups can form hydrogen bonds, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Ethylene glycol (1,2-ethanediol): A simple diol used as antifreeze and in the production of polyethylene terephthalate (PET).
Propylene glycol (1,2-propanediol): Used in food, pharmaceuticals, and cosmetics as a humectant and solvent.
1,4-Butanediol: Employed in the manufacture of plastics, elastic fibers, and polyurethanes.
Uniqueness: 12-Methyltridecane-1,12-diol is unique due to its long carbon chain and terminal hydroxyl groups, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields, including advanced materials and chemical synthesis .
Propriétés
Numéro CAS |
109183-00-8 |
|---|---|
Formule moléculaire |
C14H30O2 |
Poids moléculaire |
230.39 g/mol |
Nom IUPAC |
12-methyltridecane-1,12-diol |
InChI |
InChI=1S/C14H30O2/c1-14(2,16)12-10-8-6-4-3-5-7-9-11-13-15/h15-16H,3-13H2,1-2H3 |
Clé InChI |
DXZGQHKKYYQCBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCCCCCCCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



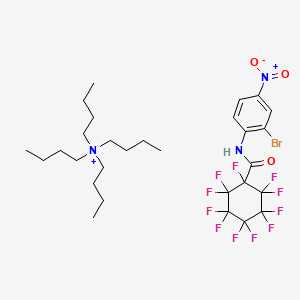
![(1,2-Phenylene)bis[chloro(dimethyl)silane]](/img/structure/B14326697.png)
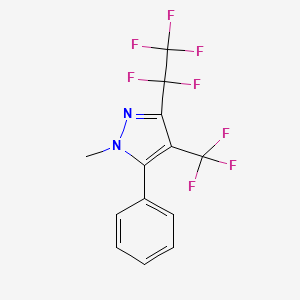
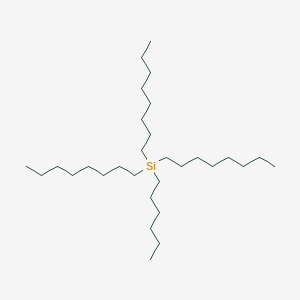
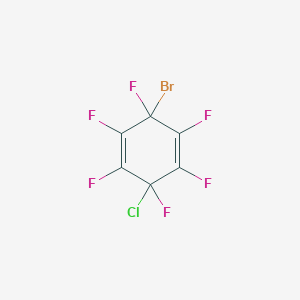

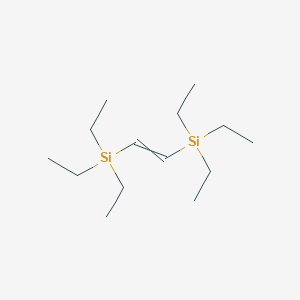

![N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide](/img/structure/B14326738.png)
